N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)-3,4-dimethoxy-N-(4-methoxyphenyl)benzamide
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Description
N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)-3,4-dimethoxy-N-(4-methoxyphenyl)benzamide is a useful research compound. Its molecular formula is C20H21NO6S and its molecular weight is 403.45. The purity is usually 95%.
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Biological Activity
N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)-3,4-dimethoxy-N-(4-methoxyphenyl)benzamide is a synthetic organic compound that has garnered interest in pharmacological research due to its unique structural features and potential biological activities. This compound contains a dioxido-dihydrothiophene ring and multiple methoxy groups, which may influence its interaction with biological targets.
Chemical Structure and Properties
The compound's molecular formula is C20H23N2O5S, with a molecular weight of approximately 393.47 g/mol. The presence of the dioxido group contributes to its reactivity and potential biological activity.
Property | Value |
---|---|
Molecular Formula | C20H23N2O5S |
Molecular Weight | 393.47 g/mol |
CAS Number | 863444-99-9 |
The biological activity of this compound is primarily attributed to its ability to interact with various enzymes and receptors in biological systems. The dioxido-dihydrothiophene moiety may facilitate binding to target proteins, potentially leading to inhibition or modulation of enzymatic activity.
Biological Activities
Recent studies have indicated several biological activities associated with this compound:
- Antimicrobial Activity : Preliminary research suggests that the compound exhibits antimicrobial properties against various bacterial strains. Its mechanism may involve the disruption of bacterial cell wall synthesis or interference with metabolic pathways.
- Anticancer Potential : In vitro studies have shown that the compound may induce apoptosis in cancer cell lines. The presence of methoxy groups is believed to enhance its lipophilicity, allowing better cellular uptake and interaction with intracellular targets.
- Anti-inflammatory Effects : The compound has been evaluated for its anti-inflammatory properties, showing potential in reducing inflammation markers in cellular models.
Case Studies
- Antimicrobial Efficacy : A study conducted on the efficacy of this compound against Staphylococcus aureus demonstrated a significant reduction in bacterial growth at concentrations as low as 10 µg/mL. This suggests a strong potential for developing new antimicrobial agents based on this scaffold.
- Cancer Cell Line Studies : Research involving the MCF-7 breast cancer cell line indicated that treatment with the compound resulted in a dose-dependent decrease in cell viability, with an IC50 value estimated at 25 µM. Mechanistic studies revealed that the compound activates caspase pathways leading to apoptosis.
Research Findings
A comprehensive review of available literature highlights the following key findings regarding the biological activity of this compound:
- Enzyme Inhibition : The compound has been shown to inhibit specific enzymes such as cyclooxygenase (COX), which plays a crucial role in inflammation and pain pathways.
- Cellular Uptake : Studies using fluorescence microscopy indicate that the compound is readily taken up by cells, suggesting favorable pharmacokinetic properties.
Properties
IUPAC Name |
N-(1,1-dioxo-2,3-dihydrothiophen-3-yl)-3,4-dimethoxy-N-(4-methoxyphenyl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21NO6S/c1-25-17-7-5-15(6-8-17)21(16-10-11-28(23,24)13-16)20(22)14-4-9-18(26-2)19(12-14)27-3/h4-12,16H,13H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ONSSNNWXBABZSA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N(C2CS(=O)(=O)C=C2)C(=O)C3=CC(=C(C=C3)OC)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21NO6S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
403.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.